![molecular formula C20H17N5O2S B6424004 N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 483293-60-3](/img/structure/B6424004.png)

N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

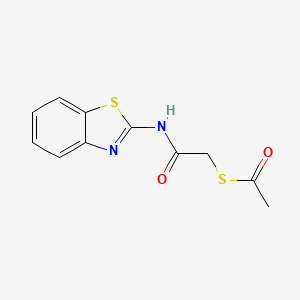

“N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide” is a compound that belongs to the class of 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds . These compounds have been studied for their potential use as inhibitors of mTOR kinase and PI3 kinase .

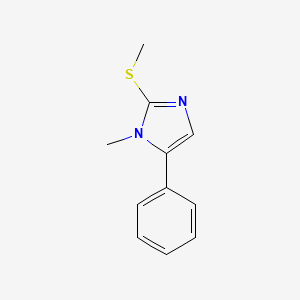

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring . This core is further substituted with various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide” are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen

mTOR Kinase and PI3 Kinase Inhibitors

This compound is part of a class of compounds known as 4,6-disubstituted-1H-pyrazolo [3,4-d]pyrimidin-4-amine compounds, which have been used as mTOR kinase and PI3 kinase inhibitors . These inhibitors are often used in cancer treatments to prevent the growth and proliferation of cancer cells .

Anti-Cancer Agents

A series of pyrazolo [3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages was designed and synthesized as FLT3 inhibitors . These compounds exhibited remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

Radioisotope Production

In the fission process of 238U by protons with energy higher than 20 MeV, the production of radioisotopes becomes of interest . These radioisotopes have applications in medicine, electronics, industry, and other fields of human activities .

Nuclear Reaction Mechanisms

The compound can contribute to the understanding of different nuclear reaction mechanisms . In the interaction of fast protons with target nuclei, excited residual nuclei are formed, due to different nuclear reaction mechanisms .

Cross-Section Analysis

The compound can be used in the analysis of cross-sections, prompt neutrons emission, and other fission parameters . This can be useful in the study of nuclear reactions and the properties of atomic nuclei .

Isotope Yields

The compound can be used in the study of isotope yields in the fission process induced by gamma and neutrons . This can be useful in the production of isotopes for various applications, including medical imaging and treatment .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its potential as an inhibitor of mTOR kinase and PI3 kinase . Additionally, more research could be done to fully understand its synthesis process, chemical reactions, physical and chemical properties, and safety profile .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c1-27-16-9-7-14(8-10-16)24-18(26)12-28-20-17-11-23-25(19(17)21-13-22-20)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMAAMHKBBEFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6423932.png)

![7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6423938.png)

![3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6423944.png)

![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)

![2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B6423970.png)

![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)

![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)